

An In-depth Technical Guide to the Infrared Spectroscopy of Hexamethyl Tungsten

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Compound of Interest		
Compound Name:	Hexamethyl tungsten	
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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **hexamethyl tungsten** (W(CH₃)₆). It includes a summary of its vibrational spectroscopic data, detailed experimental protocols for its synthesis, and a general procedure for its IR analysis. This document is intended to serve as a valuable resource for professionals working in organometallic chemistry and related fields.

Introduction

Hexamethyl tungsten, W(CH₃)₆, is a notable organometallic compound due to its unusual distorted trigonal prismatic molecular geometry.[1][2] Initially, its structure was believed to be octahedral based on early infrared spectroscopy interpretations.[1][2][3] However, further investigations using gas-phase electron diffraction and single-crystal X-ray diffraction confirmed its C_{3v} symmetry.[1][2] As an air-sensitive and volatile crystalline solid, handling hexamethyl tungsten requires specialized techniques.[1][2] Infrared spectroscopy remains a crucial tool for characterizing this compound, providing insights into its bonding and structural dynamics.

Infrared Spectroscopic Data

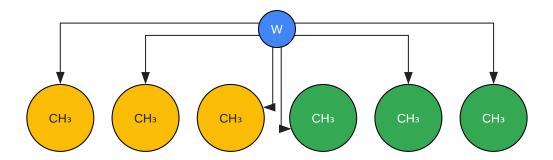
The infrared spectrum of **hexamethyl tungsten** exhibits characteristic absorption bands corresponding to the vibrations of its constituent methyl groups and the tungsten-carbon bonds. The quantitative data from IR spectroscopic studies are summarized in the table below.



Vibrational Frequency (cm ⁻¹)	Assignment	Reference
2980	C-H stretching	[4]
2870	C-H stretching	[4]
1395	C-H deformation	[4]
1090	C-H deformation	[4]
800	CH₃ rocking	[4]
482	W-C stretching	[4]

Molecular Structure and Vibrational Modes

The distorted trigonal prismatic structure of **hexamethyl tungsten** is a key factor in its vibrational spectrum. The molecule consists of a central tungsten atom bonded to six methyl groups.



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Figure 1: Molecular structure of hexamethyl tungsten.

Experimental Protocols



The synthesis and spectroscopic analysis of **hexamethyl tungsten** require stringent air-free and anhydrous conditions due to its high reactivity and instability.

4.1 Synthesis of Hexamethyl Tungsten

An improved and reliable method for the synthesis of **hexamethyl tungsten** involves the use of trimethylaluminium.[1][2][3]

Materials:

- Tungsten hexachloride (WCl₆)
- Trimethylaluminium (Al(CH₃)₃)
- Trimethylamine (N(CH₃)₃)
- Anhydrous diethyl ether (Et₂O)
- Anhydrous solvents for extraction and washing (e.g., light petroleum)
- Schlenk line or glovebox for inert atmosphere operations

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of tungsten hexachloride in diethyl ether is prepared.
- To this solution, trimethylamine is added, followed by the slow addition of trimethylaluminium.

 The reaction stoichiometry is as follows: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1][3]
- The reaction mixture is stirred at a controlled temperature, typically around 0°C, to prevent thermal decomposition of the product.[4]
- After the reaction is complete, the solvent is removed under vacuum.
- The hexamethyl tungsten product is extracted from the residue using a non-polar solvent like light petroleum.



- The resulting solution is filtered to remove any insoluble byproducts.
- **Hexamethyl tungsten** is isolated as a red crystalline solid by cooling the solution and allowing the product to crystallize. The compound is highly volatile and sublimes readily at low temperatures.[4]

4.2 Infrared Spectroscopy

Due to the air-sensitive and volatile nature of **hexamethyl tungsten**, its infrared spectrum is typically recorded in solution or as a thin film prepared under an inert atmosphere.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer
- Airtight IR sample cell (e.g., a liquid cell with NaCl or KBr windows) or an attenuated total reflectance (ATR) accessory within a glovebox.

Procedure:

- Sample Preparation (Solution):
 - Inside a glovebox, a dilute solution of hexamethyl tungsten is prepared using an anhydrous, IR-transparent solvent (e.g., carbon tetrachloride or a hydrocarbon solvent).[4]
 - The solution is carefully transferred to an airtight liquid IR cell.
- Sample Preparation (Thin Film):
 - A small amount of solid hexamethyl tungsten can be sublimed onto a cold KBr plate under vacuum to form a thin film. This plate must be quickly transferred to the spectrometer to prevent decomposition.
- Data Acquisition:
 - A background spectrum of the solvent or the empty sample holder is recorded.
 - The sample spectrum is then acquired.



 The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.



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Figure 2: Experimental workflow for synthesis and IR analysis.

Safety and Handling

Hexamethyl tungsten is an air-sensitive and thermally unstable compound that can decompose, releasing methane and ethane.[3] All manipulations should be carried out under an inert atmosphere using appropriate techniques (Schlenk line or glovebox). It is also highly volatile and should be handled in a well-ventilated area.

Conclusion

The infrared spectroscopy of **hexamethyl tungsten** provides essential data for its characterization. The distinct vibrational frequencies for C-H and W-C bonds are consistent with its unique molecular structure. The synthesis and handling of this compound require specialized protocols due to its instability. This guide offers a foundational understanding for researchers and professionals engaged in the study and application of such organometallic compounds.

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